Product packaging for Burseranin(Cat. No.:)

Burseranin

Cat. No.: B1245879
M. Wt: 382.4 g/mol
InChI Key: CCJWJASNEQOVDI-UZCIPKQKSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Burseranin is a natural product found in Bursera graveolens with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H18O7 B1245879 Burseranin

Properties

Molecular Formula

C21H18O7

Molecular Weight

382.4 g/mol

IUPAC Name

(5aR,8aS,9R)-9-(1,3-benzodioxol-5-yl)-4-methoxy-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one

InChI

InChI=1S/C21H18O7/c1-23-19-13-4-11-7-24-21(22)18(11)17(12(13)6-16-20(19)28-9-27-16)10-2-3-14-15(5-10)26-8-25-14/h2-3,5-6,11,17-18H,4,7-9H2,1H3/t11-,17+,18+/m0/s1

InChI Key

CCJWJASNEQOVDI-UZCIPKQKSA-N

Isomeric SMILES

COC1=C2C[C@H]3COC(=O)[C@H]3[C@@H](C2=CC4=C1OCO4)C5=CC6=C(C=C5)OCO6

Canonical SMILES

COC1=C2CC3COC(=O)C3C(C2=CC4=C1OCO4)C5=CC6=C(C=C5)OCO6

Synonyms

burseranin

Origin of Product

United States

Q & A

Q. Q1. What are the primary methods for isolating and characterizing Burseranin from natural sources?

Methodological Answer: this compound, a sesquiterpene derivative from Bursera spp., requires targeted extraction protocols. Chromatographic techniques (e.g., HPLC, GC-MS) combined with spectroscopic analysis (NMR, IR) are essential for isolation and structural elucidation . Ensure purity validation via elemental analysis and comparison with literature spectral data, particularly for distinguishing this compound from structurally similar compounds like Burseran .

Q. Q2. How can researchers design experiments to assess this compound’s bioactivity in vitro?

Methodological Answer: Adopt a hypothesis-driven approach:

  • Cell-based assays: Use standardized cell lines (e.g., cancer, inflammatory) with dose-response curves to evaluate cytotoxicity or anti-inflammatory activity.
  • Controls: Include positive/negative controls (e.g., doxorubicin for cytotoxicity, dexamethasone for inflammation) to contextualize results.
  • Replication: Triplicate experiments with statistical validation (e.g., ANOVA) to minimize variability .

Advanced Research Questions

Q. Q3. What experimental strategies resolve contradictions in reported bioactivity data for this compound?

Methodological Answer: Contradictions often arise from:

  • Source variability: Differences in plant chemotypes or extraction methods. Address via phytochemical standardization (e.g., metabolite profiling) .
  • Assay conditions: Varying cell culture media, incubation times, or solvent carriers. Use harmonized protocols (e.g., OECD guidelines) and report detailed metadata .
  • Mechanistic ambiguity: Combine -omics approaches (transcriptomics, proteomics) to identify molecular targets and pathways, reducing reliance on single-endpoint assays .

Q. Q4. How can researchers optimize this compound’s pharmacokinetic properties for therapeutic applications?

Methodological Answer:

  • Structural modification: Introduce functional groups (e.g., esterification) to enhance solubility or bioavailability while retaining bioactivity. Validate via in silico modeling (e.g., molecular docking) and in vivo pharmacokinetic studies .
  • Formulation strategies: Use nanocarriers (liposomes, polymeric nanoparticles) to improve stability and targeted delivery. Characterize formulations using dynamic light scattering (DLS) and in vitro release assays .

Q. Q5. What frameworks guide the integration of ethnopharmacological data into this compound research?

Methodological Answer:

  • PICO framework: Define P opulation (plant species), I ntervention (extracts/fractions), C omparison (reference compounds), and O utcome (bioactivity metrics) to align traditional use with experimental design .
  • Ethnobotanical validation: Cross-reference traditional claims with phytochemical databases (e.g., NAPRALERT) and prioritize compounds with overlapping bioactivity reports .

Data Analysis and Interpretation

Q. Q6. How should researchers address variability in this compound’s biological activity across studies?

Methodological Answer:

  • Meta-analysis: Aggregate data from multiple studies to identify trends, adjusting for confounding variables (e.g., solvent polarity, assay sensitivity) .
  • Principal Component Analysis (PCA): Reduce dimensionality in datasets (e.g., bioactivity vs. chemical composition) to isolate key variables driving variability .

Q. Q7. What statistical methods validate this compound’s dose-dependent effects in preclinical models?

Methodological Answer:

  • Non-linear regression: Fit dose-response data to models (e.g., Hill equation) to calculate EC50/IC50 values.
  • Survival analysis: For in vivo toxicity studies, use Kaplan-Meier curves and log-rank tests to compare treatment groups .

Methodological Pitfalls and Solutions

Q. Q8. How can researchers mitigate bias in this compound’s pharmacological screening?

Methodological Answer:

  • Blinded experiments: Separate compound preparation and assay execution teams to prevent confirmation bias.
  • Negative controls: Include solvent-only and heat-inactivated enzyme controls to exclude false positives .

Q. Q9. What criteria ensure reproducibility in this compound synthesis protocols?

Methodological Answer:

  • Detailed SOPs: Document reaction conditions (temperature, solvent purity, catalyst ratios) and characterize intermediates via TLC/HPLC.
  • Open data: Share spectra (NMR, MS) and crystallographic data in supplementary materials for peer validation .

Interdisciplinary and Collaborative Research

Q. Q10. How can computational chemistry enhance this compound’s structure-activity relationship (SAR) studies?

Methodological Answer:

  • QSAR modeling: Correlate molecular descriptors (e.g., logP, polar surface area) with bioactivity data to predict novel derivatives.
  • Molecular dynamics simulations: Study ligand-receptor interactions over time to identify stable binding conformations .

Q. Q11. What collaborative frameworks integrate ecological and pharmacological data on this compound?

Methodological Answer:

  • Joint hypothesis development: Combine ethnobotanists, chemists, and pharmacologists to design studies linking plant ecology (e.g., environmental stress effects on metabolite production) with bioactivity .
  • Data repositories: Use platforms like Zenodo or Figshare to share raw datasets, enabling cross-disciplinary analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Burseranin
Reactant of Route 2
Burseranin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.